What is Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
What is Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
An In-depth Technical Guide to Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
This guide provides a comprehensive technical overview of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction: A Versatile Synthetic Building Block
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also widely known as diethyl succinylsuccinate, is a cyclic β-keto ester of significant importance in synthetic chemistry.[1][2][3] Its molecular architecture, featuring a symmetrical cyclohexane ring functionalized with two ketone and two ethyl ester groups, provides a rich platform for a multitude of chemical transformations.[2][4] This unique structure makes it a highly valuable precursor for constructing complex molecules, ranging from heterocyclic frameworks and novel polymers to active pharmaceutical ingredients (APIs).[2][5] Its utility lies in the strategic placement of reactive sites, which can be selectively manipulated to build intricate molecular architectures.[5] This guide will explore the fundamental chemistry and practical applications of this compound, offering a robust resource for its effective utilization in a research and development setting.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is a stable, solid compound at room temperature, facilitating its handling and storage.[4]
| Property | Value | Source |
| IUPAC Name | diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | [1] |
| Synonyms | Diethyl succinosuccinate, Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate | [1][3] |
| CAS Number | 787-07-5 | [1] |
| Molecular Formula | C₁₂H₁₆O₆ | [1][2] |
| Molecular Weight | 256.25 g/mol | [1][2] |
| Appearance | Pale-buff to cream-colored powder | [3] |
| Melting Point | 127-129 °C | |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| XLogP3-AA | 0.3 | [1] |
Spectroscopic data is critical for reaction monitoring and product confirmation. Spectral information for this compound is well-documented and publicly available through databases such as PubChem.[1] Key spectral features include characteristic C=O stretching frequencies in the IR spectrum for both the ketone and ester functionalities, and distinct proton and carbon signals in NMR spectra corresponding to the ethyl ester groups and the cyclohexane ring.
Synthesis: The Claisen Condensation Pathway
The most reliable and widely adopted method for synthesizing Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is the base-catalyzed intramolecular Claisen condensation of diethyl succinate.[3] This procedure is renowned for its simplicity and consistently good yields, making it suitable for large-scale preparations.[3]
Mechanistic Rationale
The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of a diethyl succinate molecule to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second diethyl succinate molecule. Subsequent intramolecular cyclization via another deprotonation/nucleophilic attack sequence, followed by the elimination of an ethoxide ion, forms the six-membered ring. The driving force is the formation of a highly stabilized bis-enolate of the final product. Acidic workup is required to neutralize the base and protonate the enolate, yielding the final diketo diester.
Experimental Workflow: Synthesis Protocol
The following protocol is adapted from the robust and verified procedure published in Organic Syntheses.[3]
Caption: Synthesis workflow for Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.
Step-by-Step Methodology:
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Catalyst Preparation: Prepare a solution of sodium ethoxide by cautiously adding sodium metal (4 g atoms) to absolute ethanol (900 mL) in a three-necked flask equipped with a reflux condenser. The causality here is the in situ formation of a strong, non-nucleophilic base necessary to deprotonate the diethyl succinate without significant saponification. Heat the mixture to reflux for 3-4 hours to ensure all sodium has reacted.[3]
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Condensation: To the hot sodium ethoxide solution, add diethyl succinate (2 moles) in one portion. An exothermic reaction occurs, and a thick precipitate of the sodium salt of the product forms almost immediately. The mixture is then heated under reflux for 24 hours to drive the reaction to completion.[3]
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Isolation: After the reflux period, ethanol is removed under reduced pressure. The warm residue is treated with a 2N sulfuric acid solution (~2 L) and stirred vigorously. This step protonates the enolate to form the β-keto ester and neutralizes the excess base. The solid product is then isolated by suction filtration and washed thoroughly with water to remove inorganic salts.[3]
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Purification: The air-dried crude product is purified by recrystallization. It is dissolved in boiling ethyl acetate, and the hot solution is filtered to remove insoluble impurities. Upon cooling the filtrate, pure, cream-colored crystals of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate are obtained with a typical yield of 64-68%.[3]
This self-validating protocol ensures high purity, as the desired product crystallizes out upon cooling while more soluble impurities remain in the mother liquor.
Chemical Reactivity and Synthetic Utility
The synthetic power of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate stems from its multiple reactive sites. The interplay between the ketone and ester functionalities allows for a diverse range of transformations.
Caption: Core reactivity and synthetic transformations of the title compound.
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Hydrolysis and Decarboxylation: One of the most common applications is its conversion to 1,4-cyclohexanedione. This is achieved through acidic hydrolysis, which cleaves the ester groups, followed by thermal decarboxylation of the resulting β-keto acid.[3] 1,4-Cyclohexanedione is itself a valuable intermediate for preparing various 1,4-substituted cyclohexanes.[3]
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Heterocycle Synthesis: The 1,4-dicarbonyl relationship is a classic precursor for forming five- and six-membered heterocycles. Condensation with reagents like hydrazines, hydroxylamine, or diamines provides access to a wide array of heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[2]
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Reduction: The ketone functionalities can be selectively reduced using agents like sodium borohydride (NaBH₄) to yield the corresponding dihydroxy derivative, Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate.[2] This opens up another branch of derivatives for further functionalization.
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Enolate Chemistry: The acidic α-protons can be removed by base to form enolates, which can then be alkylated or used in other carbon-carbon bond-forming reactions, allowing for substitution on the cyclohexane ring.
Applications in Drug Development and Materials Science
The structural motifs accessible from Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate are frequently found in biologically active molecules and functional materials.
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Pharmaceutical Synthesis: It serves as a key starting material in the synthesis of various pharmaceutical agents.[5] Its derivatives have been investigated for potential antimicrobial and anticancer properties.[2] The ability to readily generate both carbocyclic and heterocyclic structures makes it a powerful tool for building molecular libraries for drug screening. For example, the core structure is a building block for certain anti-inflammatory and analgesic drug candidates.[5]
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Agrochemicals: Similar to pharmaceuticals, the compound is used as an intermediate in the synthesis of novel agrochemicals, where the final products might be herbicides, pesticides, or fungicides.[2][5]
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Materials Science: It is employed in the synthesis of specialty polymers, where its incorporation into the polymer backbone can enhance properties like thermal stability, flexibility, and durability.[5] It is also a precursor for creating pigments, dyes, and luminescent materials due to the potential for creating extended conjugated systems after further transformations.[2]
Safety and Handling
As a laboratory chemical, Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate requires careful handling to minimize risk.
-
GHS Hazard Classification: The compound is classified as an irritant.[1]
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or a fume hood. For handling large quantities or when generating dust, an N95 respirator is recommended.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is more than just a chemical intermediate; it is a foundational tool for synthetic innovation. Its straightforward and scalable synthesis, combined with its versatile reactivity, secures its role as a staple in the chemist's toolbox. For professionals in drug discovery and materials science, mastering the chemistry of this compound unlocks access to a vast chemical space of novel and functional molecules.
References
-
PubChem Compound Summary for CID 95310, 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. National Center for Biotechnology Information. [Link]
-
1,4-Cyclohexanedione. Organic Syntheses, Coll. Vol. 4, p.221 (1963); Vol. 32, p.35 (1952). [Link]
Sources
- 1. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | 787-07-5 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (6289-46-9) for sale [vulcanchem.com]
- 5. chemimpex.com [chemimpex.com]
